((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone
Description
((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone is a sulfur-containing heterocyclic compound featuring a pyrazole ring linked via an imino group (–NH–) to a dimethyl sulfanone moiety (CH3)2SO2.
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane |
InChI |
InChI=1S/C5H9N3OS/c1-10(2,9)8-5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) |
InChI Key |
VORTWIRNKIUAOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CNN=C1)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two classes of analogs: 1,3,4-oxadiazole thioethers () and 1,3,4-thiadiazole derivatives (). Key structural and functional differences are summarized below:
- Sulfanone vs. Thioether/Thiadiazole: The sulfanone group’s higher oxidation state increases polarity and hydrogen-bonding capacity compared to thioethers (–S–) or thiadiazoles (S in aromatic ring). This may influence solubility, membrane permeability, and target interactions.
- Pyrazole Substituents: All three classes incorporate pyrazole rings, which are known to enhance bioactivity in agrochemicals. The target compound’s pyrazole is unsubstituted at the 1-position, while analogs in and feature methyl, trifluoromethyl, or nitro groups .
Fungicidal and Herbicidal Activity (1,3,4-Oxadiazole Thioethers)
- Activity : Compounds such as 5a , 5e , and 5g () exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Herbicidal activity, including a bleaching effect, was observed for halogen-substituted derivatives (e.g., 5e , 5g ) .
- Mechanism : Molecular docking with the SDH protein (PDB: 2FBW) revealed that the carbonyl group in these compounds mimics the binding interactions of the lead fungicide penthiopyrad. The thioether group likely modulates lipophilicity and target affinity .
Antimicrobial Activity (1,3,4-Thiadiazole Derivatives)
- Activity : Select thiadiazole derivatives demonstrated potent activity against E. coli, B. mycoides, and C. albicans. Nitro and methyl substituents on the pyrazole ring were critical for efficacy .
((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone
- However, the dimethyl groups may reduce solubility compared to halogenated analogs (e.g., 5g) .
Physicochemical Properties
| Property | Target Compound | Oxadiazole Thioethers | Thiadiazole Derivatives |
|---|---|---|---|
| Polarity | High (SO2 group) | Moderate (thioether) | Moderate (thiadiazole) |
| Lipophilicity | Moderate (dimethyl groups) | High (halogen substituents) | Variable (nitro groups) |
| Hydrogen-Bond Capacity | High (SO2, NH) | Low (thioether, CF3) | Moderate (NH, nitro groups) |
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